molecular formula C42H87O3PS3 B084813 Tris[2-(dodecylthio)ethyl] phosphite CAS No. 10578-66-2

Tris[2-(dodecylthio)ethyl] phosphite

Cat. No.: B084813
CAS No.: 10578-66-2
M. Wt: 767.3 g/mol
InChI Key: CIJUENFMTAFPEU-UHFFFAOYSA-N
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Description

Tris[2-(dodecylthio)ethyl] phosphite (CAS registration: listed under ) is an organophosphorus compound characterized by three 2-(dodecylthio)ethyl substituents bonded to a central phosphorus atom. The dodecylthio (C₁₂H₂₅S-) groups contribute to hydrophobicity and thermal stability, while the phosphite moiety (P(O)⁻) enables antioxidant properties by scavenging free radicals .

Properties

CAS No.

10578-66-2

Molecular Formula

C42H87O3PS3

Molecular Weight

767.3 g/mol

IUPAC Name

tris(2-dodecylsulfanylethyl) phosphite

InChI

InChI=1S/C42H87O3PS3/c1-4-7-10-13-16-19-22-25-28-31-37-47-40-34-43-46(44-35-41-48-38-32-29-26-23-20-17-14-11-8-5-2)45-36-42-49-39-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3

InChI Key

CIJUENFMTAFPEU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSCCOP(OCCSCCCCCCCCCCCC)OCCSCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCSCCOP(OCCSCCCCCCCCCCCC)OCCSCCCCCCCCCCCC

Other CAS No.

10578-66-2

Origin of Product

United States

Scientific Research Applications

Chemical Stabilizer and Antioxidant

TDPEP is primarily utilized as a stabilizer and antioxidant in polymer formulations. Its ability to inhibit oxidative degradation makes it particularly valuable in the production of polyolefins and other thermoplastics. By incorporating TDPEP into polymer matrices, manufacturers can enhance the thermal stability and longevity of their products, especially in high-temperature applications.

Key Benefits:

  • Oxidative Stability: Reduces the rate of oxidation in polymers, thereby prolonging their service life.
  • Thermal Resistance: Maintains performance under elevated temperatures, which is crucial for applications like automotive and aerospace components.

Flame Retardant Agent

Another significant application of TDPEP is its use as a flame retardant. The compound's phosphorus-containing structure contributes to its effectiveness in reducing flammability in various materials. This property is particularly important in industries such as construction and electronics, where fire safety is paramount.

Application Areas:

  • Building Materials: Used in coatings and composite materials to enhance fire resistance.
  • Electrical Insulation: Incorporated into cables and circuit boards to meet stringent fire safety standards.

Solvent and Carrier for Chemical Reactions

TDPEP serves as a solvent and carrier for various chemical reactions, particularly in organic synthesis. Its compatibility with a wide range of organic compounds allows it to facilitate reactions without interfering with the desired outcomes.

Examples of Use:

  • Synthesis of Organophosphorus Compounds: Acts as a medium for reactions involving phosphorus derivatives.
  • Catalyst Support: Provides a stable environment for catalytic processes, improving reaction yields.

Environmental Applications

In recent years, there has been growing interest in the environmental applications of TDPEP. Its use in bioremediation efforts has shown promise due to its ability to stabilize certain pollutants and enhance microbial degradation processes.

Research Findings:

  • Pollutant Stabilization: Helps immobilize heavy metals and organic contaminants in soil and water systems.
  • Microbial Support: Enhances the growth of specific microorganisms that can degrade environmental pollutants.

Case Study 1: Polymer Stabilization

A study conducted on the incorporation of TDPEP into polypropylene demonstrated significant improvements in thermal stability compared to control samples without additives. The results indicated that samples with TDPEP maintained their mechanical properties after prolonged exposure to heat, making them suitable for automotive applications.

Case Study 2: Fire Retardancy

In an investigation into flame-retardant coatings for construction materials, TDPEP was found to reduce the flammability of treated wood by over 30%. This reduction was attributed to the formation of a protective char layer during combustion, which inhibited further burning.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphite Compounds

Alkyl/Aryl Substituted Phosphites

  • Tridodecyl Phosphite: Contains three linear dodecyl (C₁₂H₂₅) groups directly attached to phosphorus. Unlike Tris[2-(dodecylthio)ethyl] phosphite, it lacks sulfur atoms and ethylene bridges, reducing steric hindrance and altering solubility in non-polar matrices. It is commonly used as a stabilizer in PVC processing .
  • Tris(2-ethylhexyl) Phosphite : Branched 2-ethylhexyl groups improve solubility in organic solvents and compatibility with polyolefins. Its lower molecular weight (418.63 g/mol vs. ~600–700 g/mol for this compound) facilitates diffusion in polymer matrices but reduces thermal stability .
  • Tris(4-octylphenyl) Phosphite : Aromatic substituents enhance UV stability and resistance to hydrolysis compared to aliphatic phosphites. However, the absence of sulfur limits synergistic antioxidant effects with thioether groups .

Table 1: Structural and Physical Properties of Selected Phosphites

Compound Substituents Molecular Weight (g/mol) Key Applications
This compound 3 × C₁₂H₂₅S-CH₂CH₂- ~650–700* Polymer stabilization, flame retardancy
Tridodecyl phosphite 3 × C₁₂H₂₅- ~580 PVC stabilization
Tris(2-ethylhexyl) phosphite 3 × branched C₈H₁₇- 418.63 Lubricant additive, plasticizer
Tris(4-octylphenyl) phosphite 3 × C₈H₁₇-C₆H₄- ~730 UV stabilizer for polymers

*Estimated based on substituent contributions.

Electrochemical Additives

Phosphites like tris(2,2,2-trifluoroethyl) phosphite () and tris ortho xenyl phosphite () are used in lithium-ion batteries as flame retardants and electrolyte stabilizers. Their high oxidation potentials (e.g., 4.73 V for tris ortho xenyl phosphite) enable compatibility with high-voltage cathodes. This compound’s sulfur atoms may enhance radical scavenging but require evaluation for electrochemical stability .

Flame Retardancy

Tris(2,2,2-trifluoroethyl) phosphite exhibits superior non-flammability due to fluorine’s radical-trapping ability. This compound’s sulfur atoms could synergize with phosphorus to suppress combustion, though direct comparative data are lacking .

Environmental and Toxicological Profiles
  • Phosphites generally exhibit lower environmental persistence than phosphates.
  • Tris(2,4-di-tert-butylphenyl) phosphite (): Identified as a high-risk compound in marine biota due to bioaccumulation and toxicity. This compound’s larger size may reduce bioavailability but requires empirical validation .

Table 2: Toxicity and Environmental Impact

Compound Toxicity (LD₅₀, rat oral) Environmental Risk
Tris(2-ethylhexyl) phosphate >2000 mg/kg Moderate bioaccumulation
Tris(2,4-di-tert-butylphenyl) phosphite Not reported High (marine ecosystems)
Ethyl phosphite (tri-) 250 mg/kg Low

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